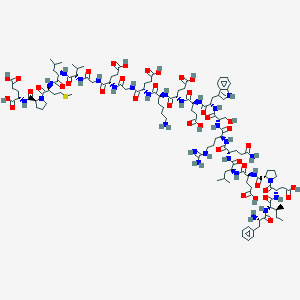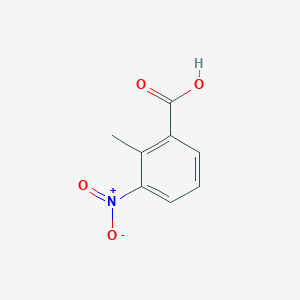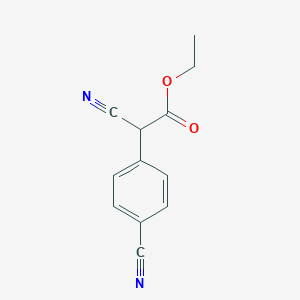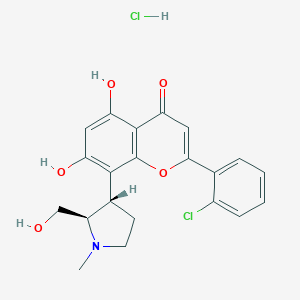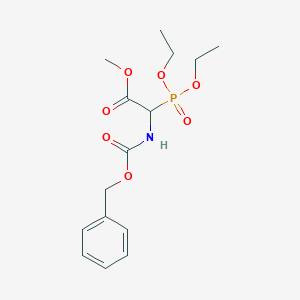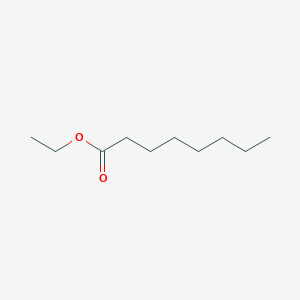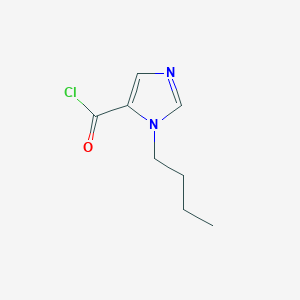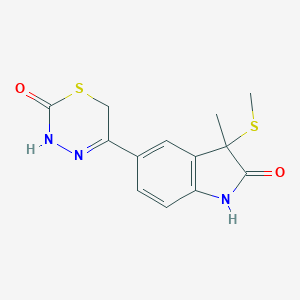
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, commonly known as MTIDT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIDT is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.
Wirkmechanismus
The mechanism of action of MTIDT is not fully understood. However, studies have suggested that MTIDT exerts its anticancer and antimicrobial effects by inducing oxidative stress and DNA damage in cancer cells and microorganisms. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Biochemische Und Physiologische Effekte
MTIDT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTIDT induces the production of reactive oxygen species (ROS), which play a crucial role in oxidative stress and DNA damage. MTIDT has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which play crucial roles in cancer cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
MTIDT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MTIDT has also been shown to have potent anticancer and antimicrobial properties, making it a valuable tool for studying cancer and infectious diseases. However, the limitations of MTIDT include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of MTIDT. One direction is to investigate the safety and efficacy of MTIDT in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of MTIDT. Another direction is to investigate the potential use of MTIDT in combination with other anticancer and antimicrobial agents. Combination therapy has been shown to be more effective than monotherapy in treating cancer and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of MTIDT and to identify its molecular targets.
Synthesemethoden
MTIDT is a synthetic compound that has been synthesized using a specific method. The synthesis of MTIDT involves the reaction of 5-bromo-3-methyl-1H-indole-2-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The reaction produces 5-(3-methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one, which is then purified using column chromatography. The purity of the synthesized compound is confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
MTIDT has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties. In vitro studies have shown that MTIDT inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTIDT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
MTIDT has also been studied for its antimicrobial properties. In vitro studies have shown that MTIDT has potent antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MTIDT has also been shown to inhibit the biofilm formation of these microorganisms, which is a crucial step in their pathogenesis.
Eigenschaften
CAS-Nummer |
122280-58-4 |
|---|---|
Produktname |
5-(3-Methyl-3-methylthio-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
Molekularformel |
C13H13N3O2S2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-(3-methyl-3-methylsulfanyl-2-oxo-1H-indol-5-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C13H13N3O2S2/c1-13(19-2)8-5-7(3-4-9(8)14-11(13)17)10-6-20-12(18)16-15-10/h3-5H,6H2,1-2H3,(H,14,17)(H,16,18) |
InChI-Schlüssel |
YRXBCMWOEVAJBM-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C3=NNC(=O)SC3)NC1=O)SC |
Synonyme |
5-(3,6-dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-1,3-dihydro-3- methyl-3-methylthio-2H-indol-2-one 5-DOTMM-indol-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



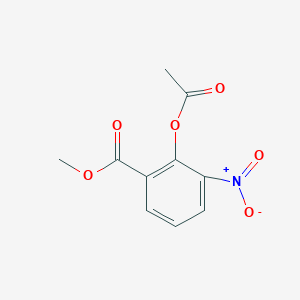
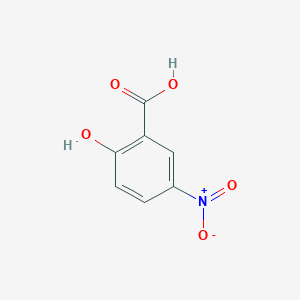
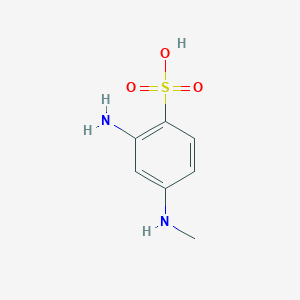
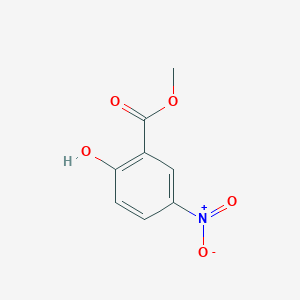
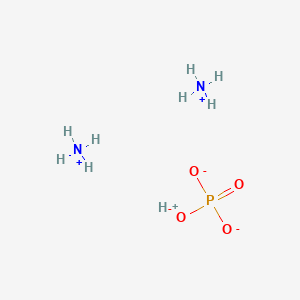
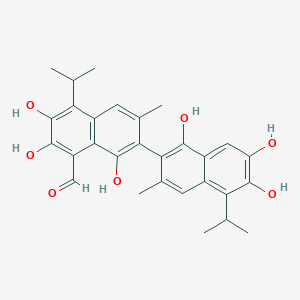
![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
